Cas no 1451391-80-2 (5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride)
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride
- 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, HCl
- (5-fluoro-2-(morpholinomethyl)phenyl)boronic acid hydrochloride
- [5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride
- C11H15BFNO3.ClH
- BIC39180
- Y2836
- Z1563
- D71752
- 5-Fluoro-2-(morpholinomethyl)phenylboronic acid HCl
- 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride
-
- MDL: MFCD21332940
- Inchi: 1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H
- InChI Key: PMNHTRQBVOIROF-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC(=C(B(O)O)C=1)CN1CCOCC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 239
- Topological Polar Surface Area: 52.9
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F593475-25mg |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride |
1451391-80-2 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | F593475-50mg |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride |
1451391-80-2 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | F593475-100mg |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride |
1451391-80-2 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | F593475-250mg |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride |
1451391-80-2 | 250mg |
$305.00 | 2023-05-18 | ||
| Chemenu | CM209915-1g |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, HCl |
1451391-80-2 | 95%+ | 1g |
$841 | 2023-01-09 | |
| Chemenu | CM209915-5g |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, HCl |
1451391-80-2 | 95+% | 5g |
$482 | 2022-09-02 | |
| abcr | AB309315-1 g |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride; 98% |
1451391-80-2 | 1 g |
€246.00 | 2023-07-19 | ||
| abcr | AB309315-5 g |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride; 98% |
1451391-80-2 | 5 g |
€654.00 | 2023-07-19 | ||
| Chemenu | CM209915-250mg |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, HCl |
1451391-80-2 | 95%+ | 250mg |
$396 | 2023-01-09 | |
| eNovation Chemicals LLC | Y0999674-1g |
(5-fluoro-2-(morpholinomethyl)phenyl)boronic acid hydrochloride |
1451391-80-2 | 95% | 1g |
$700 | 2024-08-02 |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride Suppliers
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride: A Comprehensive Overview
The compound 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride (CAS No. 1451391-80-2) is a highly specialized chemical entity with significant applications in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which combines a boronic acid group with a morpholinomethyl substituent on a fluorophenyl ring. The presence of the fluorine atom at the 5-position of the phenyl ring introduces electronic effects that can influence reactivity and selectivity in various chemical reactions.
Recent advancements in chemical synthesis have highlighted the importance of boronic acids as key intermediates in the construction of complex molecular frameworks. The hydrochloride salt form of this compound ensures stability and solubility, making it an ideal candidate for use in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are pivotal in the development of novel pharmaceutical agents and advanced materials.
The morpholinomethyl group attached to the phenyl ring adds a layer of complexity to the molecule, enhancing its potential for participation in hydrogen bonding and other non-covalent interactions. This feature is particularly advantageous in drug design, where such interactions can significantly impact bioavailability and target binding affinity. Recent studies have demonstrated that compounds with similar structural motifs exhibit promising pharmacological profiles, underscoring the value of this compound as a building block in medicinal chemistry.
In terms of synthesis, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride can be prepared through a variety of routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. The choice of synthetic methodology depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product. Researchers have explored green chemistry approaches to optimize these processes, reducing environmental impact while maintaining high yields.
The applications of this compound extend beyond traditional organic synthesis. Its ability to participate in versatile reactions makes it a valuable tool in the development of functional materials, such as organic semiconductors and stimuli-responsive polymers. For instance, recent breakthroughs in materials science have leveraged boronic acids to create self-healing polymers with unprecedented mechanical properties.
From a pharmacological perspective, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride has shown potential as an intermediate in the synthesis of bioactive molecules targeting various disease states. Its role as a precursor in drug discovery programs highlights its importance in advancing therapeutic interventions for conditions such as cancer, inflammation, and neurodegenerative disorders.
In conclusion, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride (CAS No. 1451391-80-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with its versatile reactivity and applicability across multiple disciplines, positions it as an indispensable component in contemporary research and development efforts.
1451391-80-2 (5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)